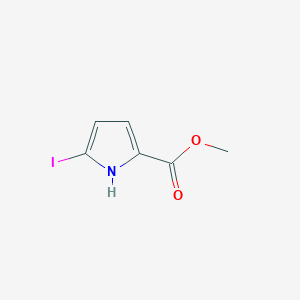

Methyl 5-iodo-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-iodo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEMDWANUAXEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858638 | |

| Record name | Methyl 5-iodo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416549-09-1 | |

| Record name | Methyl 5-iodo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Iodo 1h Pyrrole 2 Carboxylate and Analogues

Classical and Modern Approaches to Pyrrole (B145914) Ring Formation

The pyrrole heterocycle is a fundamental motif in numerous biologically active compounds. rsc.org Its synthesis has been a subject of extensive research, leading to a variety of methods for its construction.

Cyclocondensation reactions represent a major class of methods for pyrrole synthesis, involving the formation of the heterocyclic ring from acyclic precursors. These reactions build the pyrrole skeleton through the strategic formation of C–N and C–C bonds.

A notable modern example involves an electrocyclic ring closure of intermediates formed from chalcones and glycine (B1666218) esters or amides. acs.org The resulting 3,4-dihydro-2H-pyrrole intermediates are then oxidized in a one-pot sequence to yield highly substituted pyrrole-2-carboxylates. acs.org This method tolerates a wide range of functional groups. acs.org Other strategies include the condensation of cyclopropenes with nitriles mediated by gallium(III) or indium(III) salts to produce pyrrole derivatives. nih.gov The dehydrogenative coupling of secondary alcohols and amino alcohols, mediated by pincer-type catalysts (e.g., based on Iridium or Ruthenium), also provides a direct route to substituted pyrroles. acs.org

The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles, first reported in 1884. wikipedia.org The classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic conditions to form the pyrrole ring. wikipedia.orgmdpi.com The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole. wikipedia.org

Modern advancements have expanded the scope and efficiency of the Paal-Knorr synthesis. These variations often employ milder conditions and diverse catalytic systems to improve yields and accommodate a broader range of substrates.

| Catalyst/Condition | Substrates | Key Features |

| L-proline | 1,4-dicarbonyls, amines | An organocatalytic approach that facilitates the efficient construction of highly functionalized pyrrole cores. rsc.org |

| CATAPAL 200 (Alumina) | Acetonylacetone, primary amines | A solvent-free, heterogeneous catalysis method with low catalyst loading, high yields (68-97%), and catalyst reusability. mdpi.com |

| α-Amylase | 1,4-dicarbonyls, amines | An enzyme-catalyzed reaction that proceeds under mild conditions with good to excellent yields (60-99%). nih.gov |

| Molecular Iodine | 3-amino β-lactams, 2,5-hexanedione | A catalytic method (5 mol% iodine) effective at room temperature for synthesizing pyrrole-substituted β-lactams. nih.gov |

These modern adaptations highlight the versatility of the Paal-Knorr reaction, enabling the synthesis of complex pyrrole structures, including those fused to other heterocyclic systems. rsc.orgnih.gov

Regioselective Iodination Strategies

Once the pyrrole-2-carboxylate core is formed, the introduction of an iodine atom at the C5-position is required. This must be done regioselectively, as the pyrrole ring has multiple positions susceptible to electrophilic attack.

Direct C–H iodination involves the reaction of a pre-formed pyrrole ring with an electrophilic iodine source. The high electron density of the pyrrole ring makes it reactive toward electrophiles, but controlling the position of substitution is critical. For pyrrole-2-carboxylates, the electron-withdrawing nature of the ester group directs substitution to the C4 and C5 positions.

A highly effective method for the selective iodination of electron-rich heteroarenes like pyrroles uses molecular iodine (I₂) in combination with a silver salt, such as silver tosylate (AgOTs) or silver acetate. acs.org This system generates a potent electrophilic iodinating agent in situ. acs.org The reaction conditions are generally mild, proceeding at room temperature and tolerant of air and moisture, which simplifies the purification process. acs.org Compared to traditional reagents like N-iodosuccinimide (NIS), this protocol often provides significantly higher yields. acs.org

| Reagent System | Substrate Example | Solvent | Key Features |

| I₂ / Silver Tosylate (AgOTs) | Pyrroles, Thiazoles | Acetonitrile (MeCN) | High yields for 5-membered heteroarenes. acs.org |

| I₂ / Silver Acetate | N-methylpyrrole | Dichloromethane (DCM) | Effective for electron-rich heterocycles. acs.org |

| I₂ / Silver Mesylate | General Arenes | Acetonitrile (MeCN) | Forms a reactive sulfonyl hypoiodite (B1233010) intermediate. acs.org |

An alternative route to iodopyrroles is through a halogen exchange reaction, most notably the Finkelstein reaction. wikipedia.org This SN2 reaction involves treating an alkyl or aryl halide with an iodide salt, typically sodium iodide (NaI) in acetone (B3395972). wikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide from the acetone solvent. wikipedia.org

While the classic Finkelstein reaction is most common for alkyl halides, analogous transformations for aryl and heteroaryl halides are possible but often require more forcing conditions or catalysis. wikipedia.orgfrontiersin.org The "aromatic Finkelstein reaction" can be catalyzed by systems such as copper(I) iodide with diamine ligands or nickel-based catalysts. wikipedia.org This approach would involve the synthesis of a precursor like Methyl 5-bromo-1H-pyrrole-2-carboxylate, followed by a catalyzed exchange reaction to install the iodine atom. nih.gov Such reactions are crucial for introducing iodine late in a synthetic sequence or for preparing radiolabeled compounds. frontiersin.org

| Reaction Type | Reagents | Solvent | Substrate |

| Classic Finkelstein | NaI | Acetone | Alkyl Chlorides/Bromides |

| Aromatic Finkelstein | NaI, CuI/diamine ligand | DMF, DMSO | Aryl Chlorides/Bromides |

| Halex Reaction | KI | Acetic Acid | α-bromoketones |

Functionalization of Pyrrole Precursors

The synthesis of the target molecule can begin with a simple pyrrole, which is then functionalized with the required ester and iodo groups. The introduction of a carboxylate group at the C2 position is a key step.

A well-established method for the C2-acylation of pyrrole uses trichloroacetyl chloride in diethyl ether to form 2-pyrrolyl trichloromethyl ketone. orgsyn.org This intermediate is not isolated but is directly converted to the ethyl ester by reaction with sodium ethoxide in ethanol. orgsyn.org This two-step, one-pot procedure provides a versatile and large-scale synthesis of pyrrole-2-carboxylic acid esters without requiring sensitive organometallic reagents. orgsyn.org Once the methyl or ethyl 1H-pyrrole-2-carboxylate precursor is obtained, it can then be subjected to the regioselective iodination protocols described in section 2.2.1 to yield the final product. acs.org

Furthermore, recent research has demonstrated various other functionalizations of pyrrole precursors. Gold-catalyzed cycloisomerization can be used to create complex fused systems from readily available pyrrole starting materials. nih.gov Additionally, sustainable methods using blue LEDs and iodonium (B1229267) ylides have been developed for the C-H functionalization of pyrroles, showcasing modern approaches to modifying the pyrrole core. rsc.org

Atom-Economy Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry prioritizes methodologies that maximize the incorporation of atoms from starting materials into the final product and utilize catalytic quantities of reagents to minimize waste. The following sections detail two such approaches: an iron(II)-catalyzed transannulation reaction and a dual palladium/copper(I)-catalyzed protocol, which are employed for the synthesis of a diverse range of substituted pyrroles.

Iron(II)-Catalyzed Transannulation Reactions

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to methods employing precious metals. A notable atom-economical approach for the synthesis of functionalized pyrroles is the iron(III)-catalyzed intramolecular transannulation of furans.

Detailed Research Findings: Research has demonstrated that furyl-tethered O-acetyl oximes can undergo a rearrangement in the presence of iron(III) chloride hexahydrate (FeCl₃·6H₂O) to produce densely substituted pyrroles. rsc.org In this process, the iron catalyst functions as a Lewis acid, activating the oxime nitrogen for a nucleophilic attack by the furan (B31954) ring. rsc.org

The proposed mechanism involves an initial Lewis acid-catalyzed activation of the O-acetyl oxime. This is followed by a 5-exo-trig cyclization, where the furan acts as the nucleophile, leading to the formation of a key spiropyrroline intermediate. The subsequent ring-opening of the furan moiety within this intermediate, followed by aromatization, yields the final substituted pyrrole product. rsc.org This reaction pathway represents a formal transannulation, where the oxygen atom of the furan ring is effectively replaced by the nitrogen atom of the oxime. rsc.org

This methodology has been successfully applied to a variety of substrates, yielding a range of polysubstituted pyrroles. The reaction conditions are typically mild, and the protocol has been integrated into telescoping synthesis procedures. rsc.org While the direct synthesis of Methyl 5-iodo-1H-pyrrole-2-carboxylate using this specific method has not been explicitly documented in the reviewed literature, the reaction's tolerance for various functional groups suggests its potential for creating a wide array of pyrrole analogues.

Below is a table summarizing the synthesis of various substituted pyrroles using this iron-catalyzed transannulation methodology.

Table 1: Iron(II)-Catalyzed Transannulation for the Synthesis of Substituted Pyrroles This table is interactive. You can sort and filter the data.

| Starting Material (Furyl-tethered O-acetyl oxime) | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| (E)-1-(furan-2-yl)ethan-1-one O-acetyl oxime | FeCl₃·6H₂O | 1,2-Dichloroethane | 80 | Methyl 1H-pyrrole-2-carboxylate analogue | 75 |

| (E)-1-(5-methylfuran-2-yl)ethan-1-one O-acetyl oxime | FeCl₃·6H₂O | 1,2-Dichloroethane | 80 | 5-Methyl-1H-pyrrole-2-carboxylate analogue | 82 |

| (E)-1-(furan-2-yl)propan-1-one O-acetyl oxime | FeCl₃·6H₂O | 1,2-Dichloroethane | 80 | Ethyl 1H-pyrrole-2-carboxylate analogue | 78 |

| (E)-1-phenyl-2-(furan-2-yl)ethan-1-one O-acetyl oxime | FeCl₃·6H₂O | 1,2-Dichloroethane | 80 | Phenyl-substituted pyrrole analogue | 65 |

Palladium/Copper(I)-Catalyzed Protocols for Substituted Pyrroles

The combination of palladium and copper catalysts enables a range of powerful cross-coupling reactions for the functionalization of heterocyclic compounds. The Sonogashira cross-coupling reaction is a classic and highly versatile example of such a dual catalytic system, used to form carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. mdpi.comnih.gov This method is particularly relevant for the synthesis of pyrrole analogues starting from halogenated pyrrole precursors.

Detailed Research Findings: The Sonogashira reaction typically employs a palladium complex as the main catalyst and a copper(I) salt, such as copper(I) iodide (CuI), as a co-catalyst. mdpi.comresearchgate.net The catalytic cycle involves two interconnected pathways. In the palladium cycle, the Pd(0) species undergoes oxidative addition with the halo-pyrrole (e.g., an iodo-pyrrole derivative) to form a Pd(II)-pyrrole complex. youtube.com

Simultaneously, in the copper cycle, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. youtube.com This copper acetylide then undergoes transmetalation with the Pd(II)-pyrrole complex, transferring the alkyne group to the palladium center and regenerating the copper(I) catalyst. The final step is the reductive elimination from the palladium complex, which forms the C-C bond between the pyrrole ring and the alkyne, yielding the final product and regenerating the active Pd(0) catalyst. youtube.com

This synergistic catalysis allows the reaction to proceed under mild conditions and with high efficiency. researchgate.net It has been widely used for the synthesis of natural products, pharmaceuticals, and advanced materials. mdpi.com For the synthesis of analogues of this compound, this reaction provides a robust platform for introducing a vast array of alkyne-containing substituents at the 5-position, starting from the iodo-pyrrole precursor itself.

The table below presents representative examples of the Sonogashira coupling reaction applied to functionalize pyrrole substrates.

Table 2: Palladium/Copper(I)-Catalyzed Sonogashira Coupling for Pyrrole Functionalization This table is interactive. You can sort and filter the data.

| Pyrrole Substrate | Alkyne | Pd Catalyst | Cu Co-Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine (B128534) | THF | Methyl 5-(phenylethynyl)-1H-pyrrole-2-carboxylate | 92 |

| 2-Iodo-1-methyl-1H-pyrrole | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | 1-Methyl-2-(hept-1-yn-1-yl)-1H-pyrrole | 85 |

| Ethyl 4-bromo-1H-pyrrole-2-carboxylate | (Trimethylsilyl)acetylene | Pd(OAc)₂ | CuI | Cs₂CO₃ | Dioxane | Ethyl 4-((trimethylsilyl)ethynyl)-1H-pyrrole-2-carboxylate | 78 |

| 2,5-Diiodo-1H-pyrrole | Ethynylbenzene (2.2 eq) | Pd(PPh₃)₄ | CuI | Triethylamine | Toluene | 2,5-Bis(phenylethynyl)-1H-pyrrole | 88 |

Reactivity and Synthetic Transformations

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Ring

Given that positions 2 and 5 are already substituted, the combined directing effects strongly favor electrophilic attack at the C4 position. For instance, iodination of Methyl 5-iodo-1H-pyrrole-2-carboxylate with an electrophilic iodine source such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent is expected to yield Methyl 4,5-diiodo-1H-pyrrole-2-carboxylate. This is consistent with procedures for the synthesis of related di-iodinated heterocycles. orgsyn.org The synthesis of other halogen-doped pyrroles, such as the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate, also demonstrates that substitution occurs at the available ring positions. nih.gov

Nucleophilic Displacement and Substitution at the 5-Iodo Position

Direct nucleophilic aromatic substitution (SNAr) on aryl iodides is generally less favorable compared to aryl fluorides or chlorides. Consequently, the displacement of the iodine atom in this compound by nucleophiles typically requires metal catalysis, most commonly via the Ullmann condensation. organic-chemistry.org

The formation of a C-N bond at the 5-position of the pyrrole ring can be achieved through the Ullmann condensation. nih.gov This reaction involves heating the iodo-pyrrole with an amine nucleophile in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper powder), a base, and often a ligand to stabilize the copper intermediate. organic-chemistry.orgnih.gov Ligands such as L-proline or N-methylglycine have been shown to facilitate these couplings under milder conditions. nih.govresearchgate.net The reaction provides a route to N-arylpyrroles and related compounds.

| Amine Nucleophile | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |

|---|---|---|---|---|

| Primary/Secondary Alkylamines | CuI / L-Proline | K₂CO₃ | DMSO | Methyl 5-(alkylamino)-1H-pyrrole-2-carboxylate |

| Anilines | CuI / N-Methylglycine | K₃PO₄ | DMSO | Methyl 5-(phenylamino)-1H-pyrrole-2-carboxylate |

| N-Heterocycles (e.g., Imidazole) | Cu₂O | Cs₂CO₃ | DMF | Methyl 5-(imidazol-1-yl)-1H-pyrrole-2-carboxylate |

Analogous to C-N bond formation, the synthesis of 5-thioether derivatives of the pyrrole is accomplished via a copper-catalyzed Ullmann-type reaction. nih.gov This C-S cross-coupling reaction pairs this compound with a thiol or thiophenol. The process is typically carried out using a copper(I) salt like CuI as the catalyst and a base such as potassium carbonate in a polar aprotic solvent like DMF. researchgate.net Ligand-free conditions have been developed, making the procedure more cost-effective and operationally simple for industrial applications. researchgate.net

| Thiol Nucleophile | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |

|---|---|---|---|---|

| Alkanethiols (R-SH) | CuI | K₂CO₃ | DMF | Methyl 5-(alkylthio)-1H-pyrrole-2-carboxylate |

| Thiophenols (Ar-SH) | CuI | K₂CO₃ | DMF / Water | Methyl 5-(phenylthio)-1H-pyrrole-2-carboxylate |

| Heterocyclic thiols | CuI | Cs₂CO₃ | DMF | Methyl 5-(heteroarylthio)-1H-pyrrole-2-carboxylate |

Cross-Coupling Chemistry of the Carbon-Iodine Bond

The carbon-iodine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for creating carbon-carbon bonds.

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide. This compound readily participates in Suzuki couplings with a wide range of aryl- and heteroarylboronic acids. The reaction is catalyzed by a palladium(0) species, which can be generated in situ from precursors like Pd(PPh₃)₄ or Pd(OAc)₂ with an appropriate phosphine (B1218219) ligand. An inorganic base is required to activate the boronic acid for the transmetalation step.

| Boronic Acid/Ester | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DMF | Methyl 5-phenyl-1H-pyrrole-2-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Methyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Methyl 5-(pyridin-3-yl)-1H-pyrrole-2-carboxylate |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is a powerful tool for synthesizing arylalkynes and conjugated enynes. The reaction with this compound is typically catalyzed by a dual system consisting of a palladium(0) complex and a copper(I) salt, such as copper(I) iodide (CuI), which acts as a co-catalyst. An amine base, such as triethylamine (B128534) or diisopropylamine, is used both as the base and often as the solvent.

| Terminal Alkyne | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Methyl 5-(phenylethynyl)-1H-pyrrole-2-carboxylate |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | Methyl 5-((trimethylsilyl)ethynyl)-1H-pyrrole-2-carboxylate |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | Methyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrrole-2-carboxylate |

| 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | THF | Methyl 5-(hept-1-yn-1-yl)-1H-pyrrole-2-carboxylate |